
抗結核剤-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide is an organic compound that features a benzamide core substituted with a 2,5-dimethylpyrrole and a 2,5-dioxopyrrolidinyl group
科学的研究の応用
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
Target of Action
Antitubercular agents generally target mycobacteria, inhibiting their growth or selectively destroying them .
Mode of Action
Antitubercular medications typically work by impacting the synthesis or transcription of mycobacteria rna or inhibiting the synthesis of mycolic acids in the cellular wall .
Biochemical Pathways
It can be inferred that the compound interferes with the rna synthesis or mycolic acid synthesis pathways in mycobacteria .
Result of Action
The general effect of antitubercular agents is the inhibition of growth or selective destruction of mycobacteria .
生化学分析
Biochemical Properties
It is known that the compound interacts with key enzymes and proteins involved in the metabolic processes of Mycobacterium tuberculosis . The nature of these interactions is likely to be complex and multifaceted, involving both direct binding interactions and indirect effects on enzyme activity .
Cellular Effects
Antitubercular Agent-3 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Antitubercular Agent-3 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s effects at the molecular level are crucial to its antitubercular activity.
Temporal Effects in Laboratory Settings
The effects of Antitubercular Agent-3 over time in laboratory settings are an important area of study. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its potential as a therapeutic agent .
Dosage Effects in Animal Models
Studies on the effects of different dosages of Antitubercular Agent-3 in animal models are essential for determining its safety and efficacy. These studies can reveal any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Antitubercular Agent-3 is involved in various metabolic pathways within the bacterial cell. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . Understanding these interactions is key to understanding the compound’s mechanism of action.
Transport and Distribution
The transport and distribution of Antitubercular Agent-3 within cells and tissues is a critical aspect of its pharmacokinetics. It may interact with transporters or binding proteins, and these interactions can affect its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of Antitubercular Agent-3 can have significant effects on its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of 2,5-dimethylpyrrole: This can be achieved by the cyclization of suitable precursors under acidic conditions.
Attachment to Benzamide: The 2,5-dimethylpyrrole is then reacted with benzoyl chloride to form the corresponding benzamide derivative.
Introduction of 2,5-dioxopyrrolidinyl Group: The final step involves the reaction of the benzamide derivative with succinic anhydride under basic conditions to introduce the 2,5-dioxopyrrolidinyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups in the 2,5-dioxopyrrolidinyl moiety can be reduced to hydroxyl groups.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted benzamide derivatives with various functional groups.
類似化合物との比較
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: Similar structure but lacks the 2,5-dioxopyrrolidinyl group.
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Contains a carboxylic acid group instead of the benzamide moiety.
Uniqueness
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to the presence of both the 2,5-dimethylpyrrole and 2,5-dioxopyrrolidinyl groups, which confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-3-4-12(2)19(11)14-7-5-13(6-8-14)17(23)18-20-15(21)9-10-16(20)22/h3-8H,9-10H2,1-2H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKYBONACNZVMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN3C(=O)CCC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453117-94-6 |
Source


|
| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(3-methoxypropyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360957.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2360960.png)
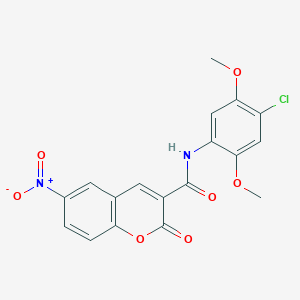
![1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360963.png)


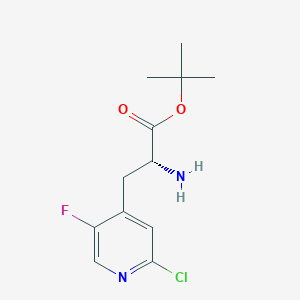
![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2360970.png)
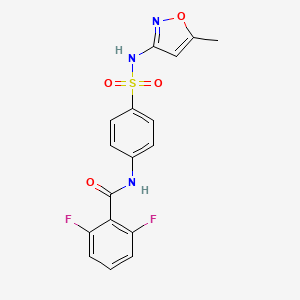
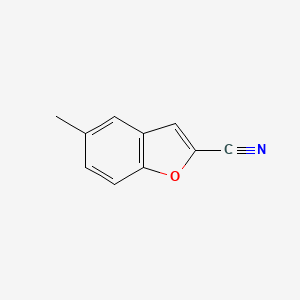
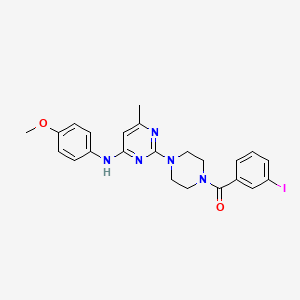
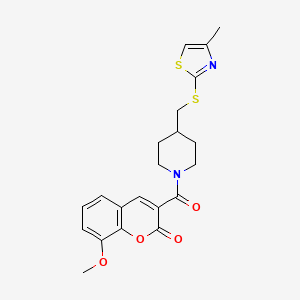
methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2360977.png)
